- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

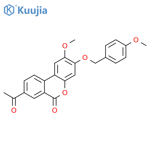

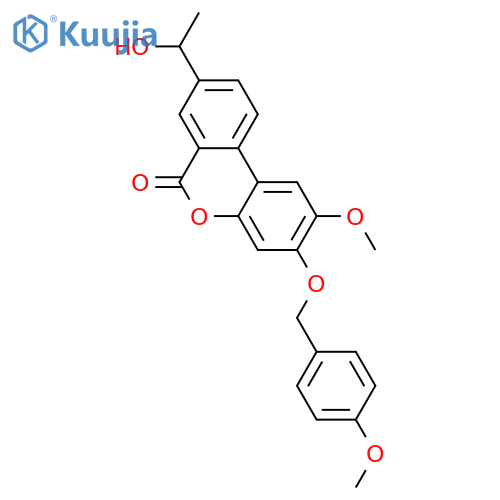

Cas no 914913-88-5 (Palomid 529)

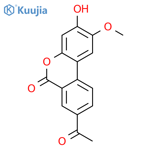

Palomid 529 structure

Nom du produit:Palomid 529

Numéro CAS:914913-88-5

Le MF:C24H22O6

Mégawatts:406.427887439728

MDL:MFCD18633224

CID:822503

PubChem ID:11998575

Palomid 529 Propriétés chimiques et physiques

Nom et identifiant

-

- Palomid 529

- Palomid 529 (P529)

- 8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one

- 8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one

- P529

- P-529

- Palomid 529,P529

- Palomid-529

- 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one

- SG 00529

- Palomid529

- AK160239

- 8-(1-hydroxyethyl)-2-methoxy-3-(4-methoxybenzyloxy)-6H-benzo[c]chromen-6-one

- 6H-Dibenzo(b,d)pyran-6-one, 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-

- 6H-Dibenzo[b,d]pyran-6-one, 8-(1-hydroxyethyl)-2-methoxy-3

- 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]-6H-dibenzo[b,d]pyran-6-one (ACI)

- 8-(1-hydroxyethyl)-2-methoxy-3-(4-methoxybenzyloxy)-benzo[c]chromen-6-one

- DFN 529

- P 529

- RES 529

- CHEMBL2141712

- CS-0258

- AC-31523

- DB12812

- HMS3673G05

- BCP02474

- EX-A254

- AKOS024463339

- J-519339

- BRD-A50998626-001-02-1

- 8-(1-Hydroxyethyl)-2-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one

- HMS3655L14

- NSC-801008

- 914913-88-5

- BCP9001049

- AS-16573

- 3-(4-methoxybenzyloxy)-8-(1-hydroxyethyl)-2-methoxy-6H-benzo[c]chromen-6-one

- MFCD18633224

- Palomid 529 (P529)?

- 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-6h-dibenzo(b,d)pyran-6-one

- XV9409EWG4

- NSC775306

- NCGC00263125-10

- NCGC00263125-01

- SDCCGSBI-0654446.P001

- CCG-268719

- Q27294013

- SW219676-1

- SMR004702956

- NSC801008

- RES-529

- UNII-XV9409EWG4

- SCHEMBL290034

- Palomid 529 (P-529, SG00-529)

- 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one

- GLXC-03197

- SG00529

- SG-00529

- 8-(1-hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo[c]chromen-6-one

- BCPP000131

- SB16564

- 8-(1-hydroxyethyl)-2-methoxy-3-((4-methoxyphenyl)methoxy)-6H-benzo(c)chromen-6-one

- DTXSID601026005

- 8-(1-HYDROXYETHYL)-2-METHOXY-3-[(4-METHOXYPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE

- s2238

- NSC-775306

- MLS006011187

- HY-14581

-

- MDL: MFCD18633224

- Piscine à noyau: 1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3

- La clé Inchi: YEAHTLOYHVWAKW-UHFFFAOYSA-N

- Sourire: O=C1C2C(=CC=C(C(C)O)C=2)C2C(=CC(=C(C=2)OC)OCC2C=CC(OC)=CC=2)O1

Propriétés calculées

- Qualité précise: 406.14200

- Masse isotopique unique: 406.14163842g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 6

- Comptage des atomes lourds: 30

- Nombre de liaisons rotatives: 6

- Complexité: 574

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 1

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 74.2

- Le xlogp3: 4

Propriétés expérimentales

- Dense: 1.280

- Solubilité: DMSO: soluble10mg/mL, clear

- Le PSA: 78.13000

- Le LogP: 4.59570

Palomid 529 Informations de sécurité

-

Symbolisme:

- Mot signal:Danger

- Description des dangers: H301

- Déclaration d'avertissement: P301+P310

- Numéro de transport des marchandises dangereuses:UN 2811 6.1 / PGIII

- Wgk Allemagne:3

- Code de catégorie de danger: 22

- RTECS:HP8756500

-

Identification des marchandises dangereuses:

- Groupe d'emballage:Ⅲ

- Niveau de danger:6.1

- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Palomid 529 PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-14581-10mg |

Palomid 529 |

914913-88-5 | 99.47% | 10mg |

¥800 | 2024-05-24 | |

| TRC | P165000-5mg |

Palomid 529 |

914913-88-5 | 5mg |

$81.00 | 2023-05-17 | ||

| Ambeed | A602029-1mg |

8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one |

914913-88-5 | 98+% | 1mg |

$12.0 | 2025-02-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-364563A-50mg |

Palomid 529, |

914913-88-5 | ≥98% | 50mg |

¥7521.00 | 2023-09-05 | |

| Ambeed | A602029-10mg |

8-(1-Hydroxyethyl)-2-methoxy-3-((4-methoxybenzyl)oxy)-6H-benzo[c]chromen-6-one |

914913-88-5 | 98+% | 10mg |

$43.0 | 2025-02-21 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9788-500mg |

Palomid 529 |

914913-88-5 | 98% | 500mg |

¥19328.00 | 2023-09-09 | |

| TRC | P165000-25mg |

Palomid 529 |

914913-88-5 | 25mg |

$328.00 | 2023-05-17 | ||

| TRC | P165000-50mg |

Palomid 529 |

914913-88-5 | 50mg |

$586.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | D297321-50mg |

8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo[c]chromen-6-one PaloMid 529 (P529) |

914913-88-5 | 98% | 50mg |

$420 | 2024-05-24 | |

| S e l l e c k ZHONG GUO | S2238-10mg |

Palomid 529 (P529) |

914913-88-5 | 99.49% | 10mg |

¥1396.66 | 2023-09-18 |

Palomid 529 Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

1.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

1.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

2.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

Référence

- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

Méthode de production 3

Conditions de réaction

1.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

1.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

Référence

- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

Méthode de production 4

Conditions de réaction

1.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C

2.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

2.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

2.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

2.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

2.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

2.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

2.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

2.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

3.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

Référence

- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

Référence

- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

Méthode de production 6

Conditions de réaction

1.1 Reagents: Picolinic acid , Tripotassium phosphate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ; 24 h, 90 °C

2.1 Reagents: Acetic acid , p-Toluenesulfonic acid , N-Iodosuccinimide Solvents: Dichloromethane ; 12 h, rt

3.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C

4.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C

5.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

5.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

5.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

5.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

6.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

2.1 Reagents: Acetic acid , p-Toluenesulfonic acid , N-Iodosuccinimide Solvents: Dichloromethane ; 12 h, rt

3.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C

4.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C

5.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

5.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

5.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

5.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

6.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

Référence

- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

Méthode de production 7

Conditions de réaction

1.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C

2.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C

3.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

3.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

3.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

3.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

4.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

2.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C

3.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

3.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

3.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

3.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

4.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

Référence

- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

Méthode de production 8

Conditions de réaction

1.1 Reagents: Acetic acid , p-Toluenesulfonic acid , N-Iodosuccinimide Solvents: Dichloromethane ; 12 h, rt

2.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C

3.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C

4.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

4.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

4.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

4.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

5.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

2.1 Reagents: Cupric acetate , Oxygen Catalysts: Acetic acid , Zinc triflate , Ruthenium(2+), tris(acetonitrile)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benz… Solvents: Toluene ; 15 h, 140 °C

3.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline , Cuprous iodide Solvents: Toluene ; 24 h, 110 °C

4.1 Reagents: Methyl triflate Solvents: Toluene ; 2 h, 100 °C; 100 °C → rt

4.2 Reagents: Sodium Solvents: Methanol ; 30 min, 80 °C; 80 °C → rt

4.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, pH 1, rt

4.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, 80 °C

5.1 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 2 h, rt

Référence

- Experimental and Theoretical Studies on Ru(II)-Catalyzed Oxidative C-H/C-H Coupling of Phenols with Aromatic Amides Using Air as Oxidant: Scope, Synthetic Applications, and Mechanistic Insights, ACS Catalysis, 2018, 8(9), 8324-8335

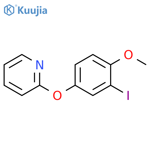

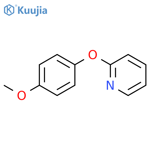

Palomid 529 Raw materials

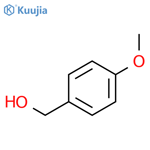

- 4-Methoxybenzyl alcohol

- Pyridine, 2-(4-methoxyphenoxy)-

- 6H-Dibenzo[b,d]pyran-6-one, 8-acetyl-3-hydroxy-2-methoxy-

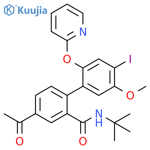

- [1,1'-Biphenyl]-2-carboxamide, 4-acetyl-N-(1,1-dimethylethyl)-5'-methoxy-4'-[(4-methoxyphenyl)methoxy]-2'-(2-pyridinyloxy)-

- [1,1'-Biphenyl]-2-carboxamide, 4-acetyl-N-(1,1-dimethylethyl)-4'-iodo-5'-methoxy-2'-(2-pyridinyloxy)-

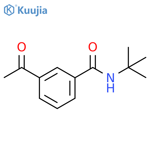

- Benzamide, 3-acetyl-N-(1,1-dimethylethyl)-

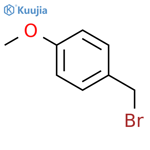

- 4-Methoxybenzyl bromide

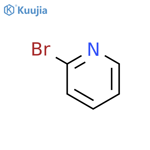

- 2-Bromopyridine

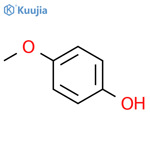

- Mequinol

- Pyridine, 2-(3-iodo-4-methoxyphenoxy)-

- 6H-Dibenzo[b,d]pyran-6-one, 8-acetyl-2-methoxy-3-[(4-methoxyphenyl)methoxy]-

Palomid 529 Preparation Products

Palomid 529 Littérature connexe

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

Related Articles

-

Oxydève(IV) Vanadium Acétylactonate : Innovation en Chimie Bio-Pharmaceutique Oxydève(IV) Vana……Jun 19, 2025

-

Étude de l'activité biologique du 4-chlorobutan-1-ol et de ses applications en chimie bio-pharmaceut……Jun 17, 2025

-

Le rôle du 1,3-diméthyl-1,3-diazine-2-one dans les thérapies anticancéreuses : études et application……Jun 19, 2025

-

Cyclopropylboronique : Un Élément Clé dans la Chimie Bio-pharmaceutique L'intégration de motifs molé……Jun 19, 2025

-

Trichlorophosphite de Triméthyle : Un Intermédiaire Clé en Chimie Bio-Pharmaceutique Trichloro……Jun 19, 2025

914913-88-5 (Palomid 529) Produits connexes

- 67451-81-4(3-(Morpholinomethyl)benzoic Acid)

- 1160098-73-6(2-Bromo-1-(2-chloro-3-nitrophenyl)ethanone)

- 1566208-15-8(Heptane, 5-(bromomethyl)-1-methoxy-5-methyl-)

- 1221723-61-0({5-3-(3-Fluorophenyl)-1,2-oxazol-5-ylpentyl}(methyl)amine)

- 2171643-11-9(3-(2-Aminohexan-2-yl)thian-3-ol)

- 1805476-21-4(2-(Chloromethyl)-6-cyano-5-(difluoromethyl)pyridine-3-methanol)

- 954674-83-0(N-{3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-2-methylbenzamide)

- 934554-50-4((4S)-3,4-dihydrospiro1-benzopyran-2,1'-cyclobutane-4-amine)

- 2137698-52-1(1H-Pyrrole-3-carboxylic acid, 5-formyl-1-methyl-2-(1-methylethyl)-, methyl ester)

- 1539882-35-3(2,5-Dimethyl-3-nitrobenzoyl chloride)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:914913-88-5)Palomid 529

Pureté:99%/99%

Quantité:100mg/250mg

Prix ($):211.0/357.0